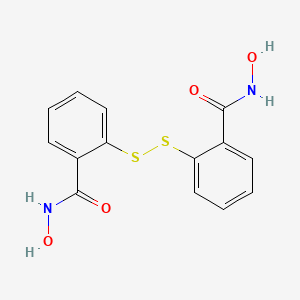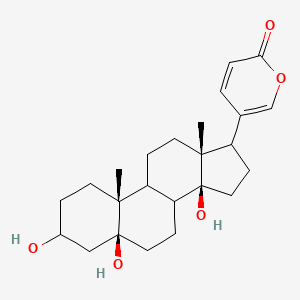
Copper tetra(tert-butyl)tetraazaporphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper tetra(tert-butyl)tetraazaporphinate is a copper-containing complex with the chemical formula [Cu(C_32H_36N_8)]. It is known for its distinctive green crystalline appearance and stability in air.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper tetra(tert-butyl)tetraazaporphinate can be synthesized using appropriate precursor compounds through a series of synthetic and ligand exchange reactions. The common solvents used in these reactions include chloroform and dichloromethane. The compound is typically prepared by reacting a suitable porphyrin precursor with copper salts under controlled conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up for larger quantities. The process requires careful control of reaction conditions to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Copper tetra(tert-butyl)tetraazaporphinate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound can engage in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Chloroform, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized copper complexes, while reduction could produce reduced copper species .
Wissenschaftliche Forschungsanwendungen
Copper tetra(tert-butyl)tetraazaporphinate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including oxidation and cycloaddition reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism by which copper tetra(tert-butyl)tetraazaporphinate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper center in the complex can undergo changes in oxidation state, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Copper tetra(tert-butyl)porphyrin: Similar in structure but with different substituents on the porphyrin ring.
Copper phthalocyanine: Another copper-containing complex with a different macrocyclic ligand.
Copper tetra(tert-butyl)phthalocyanine: Similar to copper tetra(tert-butyl)tetraazaporphinate but with a phthalocyanine ligand.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its stability in air and solubility in common organic solvents make it particularly useful in various research applications .
Eigenschaften
CAS-Nummer |
65124-35-8 |
|---|---|
Molekularformel |
C32H40CuN8 |
Molekulargewicht |
600.3 g/mol |
IUPAC-Name |
copper;4,9,14,19-tetratert-butyl-2,7,12,17,21,23-hexaza-22,24-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene |
InChI |
InChI=1S/C32H40N8.Cu/c1-29(2,3)17-13-21-33-25(17)37-22-14-18(30(4,5)6)27(34-22)39-24-16-20(32(10,11)12)28(36-24)40-23-15-19(31(7,8)9)26(35-23)38-21;/h13-16H,1-12H3;/q-2;+2 |
InChI-Schlüssel |
DBZYVVRCUBRXHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=NC3=NC(=NC4=C(C=C([N-]4)N=C5C(=CC(=N5)N=C1[N-]2)C(C)(C)C)C(C)(C)C)C=C3C(C)(C)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)

![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)
![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B14797888.png)
![(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B14797896.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B14797902.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797904.png)
![propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)



![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B14797938.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797946.png)
